molecular formula C11H11ClN2O B11885839 3-(2-Chloropropyl)quinazolin-4(3H)-one

3-(2-Chloropropyl)quinazolin-4(3H)-one

Cat. No.: B11885839
M. Wt: 222.67 g/mol
InChI Key: PYCUVMRSRZKYOR-UHFFFAOYSA-N
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Description

3-(2-Chloropropyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropyl)quinazolin-4(3H)-one typically involves the reaction of 2-chloropropylamine with anthranilic acid derivatives under specific conditions. One common method includes the cyclization of 2-chloropropyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 2-chloropropyl group can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of substituted quinazolinones with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Quinazolinone derivatives, including 3-(2-Chloropropyl)quinazolin-4(3H)-one, have shown promise as therapeutic agents for treating diseases such as cancer, inflammation, and microbial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A parent compound with a similar core structure but lacking the 2-chloropropyl group.

    2-Methylquinazolin-4(3H)-one: A derivative with a methyl group instead of the 2-chloropropyl group.

    6-Chloroquinazolin-4(3H)-one: A compound with a chlorine atom at the 6-position instead of the 2-position.

Uniqueness

3-(2-Chloropropyl)quinazolin-4(3H)-one is unique due to the presence of the 2-chloropropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and provide opportunities for further functionalization and derivatization.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

3-(2-chloropropyl)quinazolin-4-one

InChI

InChI=1S/C11H11ClN2O/c1-8(12)6-14-7-13-10-5-3-2-4-9(10)11(14)15/h2-5,7-8H,6H2,1H3

InChI Key

PYCUVMRSRZKYOR-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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